Cas no 1806902-09-9 (3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine)

3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine
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- Inchi: 1S/C7H6ClF2N3O2/c8-1-4-5(11)6(13(14)15)3(2-12-4)7(9)10/h2,7H,1,11H2
- InChI Key: IITWQUQUHFOBTC-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C(C(F)F)=CN=1)[N+](=O)[O-])N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 239
- XLogP3: 1.6
- Topological Polar Surface Area: 84.7
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029066731-500mg |
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine |
1806902-09-9 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
Alichem | A029066731-1g |
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine |
1806902-09-9 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
Alichem | A029066731-250mg |
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine |
1806902-09-9 | 97% | 250mg |
$950.40 | 2022-03-31 |
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine Related Literature
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine
Introduction to 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine (CAS No. 1806902-09-9)
3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine, identified by its CAS number 1806902-09-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and synthetic utility. The structural features of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine, particularly the presence of an amino group, a chloromethyl substituent, a difluoromethyl group, and a nitro group, contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine involves a series of well-established organic reactions, including nitration, chlorination, and functional group transformations. The introduction of the amino group at the 3-position enhances the compound's reactivity, making it a valuable intermediate in the construction of more complex molecular architectures. The chloromethyl moiety at the 2-position provides a versatile handle for further derivatization, while the difluoromethyl group at the 5-position introduces electronic and steric effects that can influence the compound's binding affinity and metabolic stability.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their ability to interact with biological targets such as enzymes and receptors. The nitro group in 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine not only serves as a spectroscopic probe but also plays a crucial role in modulating the compound's pharmacological activity. This has led to extensive exploration of its potential in developing novel therapeutic agents.
One of the most compelling aspects of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural framework to design molecules with enhanced efficacy and selectivity against various diseases. For instance, studies have demonstrated its role in developing inhibitors targeting enzymes involved in cancer metabolism. The presence of multiple functional groups allows for orthogonal modifications, enabling chemists to fine-tune properties such as solubility, bioavailability, and target interaction.
The impact of fluorine atoms on pharmaceutical compounds is well-documented, with difluoromethyl groups being particularly valuable for improving metabolic stability and binding affinity. In 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine, the electron-withdrawing nature of the difluoromethyl group at the 5-position can enhance the compound's interaction with biological targets by increasing its lipophilicity and reducing susceptibility to enzymatic degradation. This feature has made it an attractive scaffold for drug development efforts aimed at achieving prolonged therapeutic effects.
Recent advances in computational chemistry have further accelerated the exploration of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine's potential applications. Molecular modeling studies have provided insights into how modifications at different positions can influence binding interactions with biological targets. These computational approaches have been instrumental in predicting lead compounds with optimized pharmacokinetic profiles, thereby streamlining the drug discovery process.
The versatility of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine extends beyond pharmaceutical applications. In agrochemical research, pyridine derivatives are frequently employed as key components in pesticide formulations due to their ability to disrupt essential biological pathways in pests while maintaining low toxicity to non-target organisms. The structural motifs present in this compound make it a promising candidate for developing next-generation crop protection agents that offer improved efficacy and environmental safety.
The synthesis and characterization of 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine have been subjects of numerous scientific publications, reflecting its significance in synthetic organic chemistry and medicinal chemistry. Researchers continue to explore novel synthetic routes to improve yield and purity, as well as develop innovative methods for functionalizing this core structure. These efforts are driven by the desire to unlock new therapeutic possibilities and expand the chemical toolbox available for drug discovery.
As our understanding of biological systems evolves, so does our appreciation for the complexity and elegance of molecular interactions. Compounds like 3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine, with their intricate functionalization patterns, serve as indispensable tools for probing these interactions at a molecular level. By leveraging their unique properties, scientists are uncovering new avenues for therapeutic intervention that could ultimately benefit patients worldwide.
In conclusion,3-Amino-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine (CAS No. 1806902-09-9) represents a fascinating example of how structural complexity can be harnessed for medicinal and agrochemical applications. Its multifaceted utility as a synthetic intermediate and pharmacophore underscores its importance in modern chemical research. As ongoing studies continue to reveal new insights into its properties and potential uses, this compound is poised to remain at the forefront of innovation in drug discovery and beyond.
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